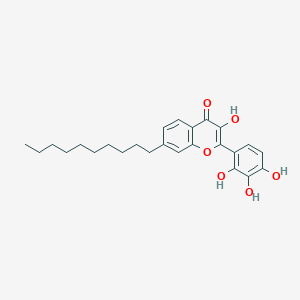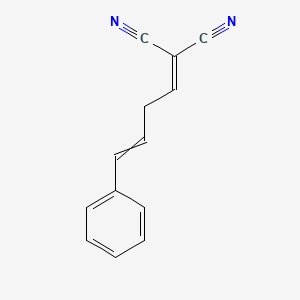![molecular formula C25H55NOSi B12600308 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- CAS No. 639066-09-4](/img/structure/B12600308.png)
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is a chemical compound with the molecular formula C23H51NOSi It is a derivative of propanamine, modified with a dimethyloctadecylsilyl group and two N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- typically involves the reaction of 1-propanamine with dimethyloctadecylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanamines with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- involves its interaction with molecular targets through its silyl and amine groups. These interactions can lead to modifications in the structure and function of the target molecules. The compound can also participate in various chemical pathways, influencing the overall reaction outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanamine, 3-(diethoxymethylsilyl)-: Similar structure but with diethoxymethylsilyl group instead of dimethyloctadecylsilyl.
1-Propanamine, 3-(triethoxysilyl)-: Contains a triethoxysilyl group, differing in the number and type of alkoxy groups.
Uniqueness
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is unique due to its long alkyl chain (octadecyl group) attached to the silyl moiety, which imparts distinct hydrophobic properties and potential for surface modification applications. This makes it particularly useful in creating hydrophobic coatings and materials.
Eigenschaften
CAS-Nummer |
639066-09-4 |
|---|---|
Molekularformel |
C25H55NOSi |
Molekulargewicht |
413.8 g/mol |
IUPAC-Name |
3-[dimethyl(octadecyl)silyl]oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C25H55NOSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28(4,5)27-24-22-23-26(2)3/h6-25H2,1-5H3 |
InChI-Schlüssel |
MYCRXWWELPMRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
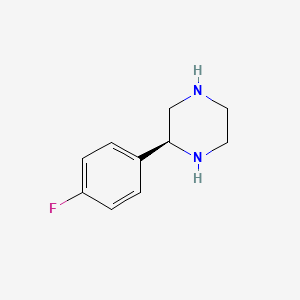
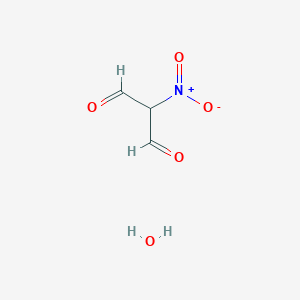
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
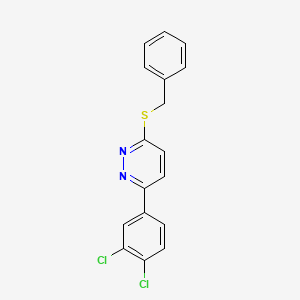
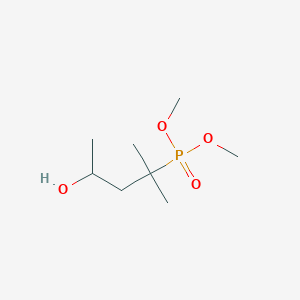
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

